molecular formula C17H23FIN3O2 B7137192 N-(1-butylpiperidin-4-yl)-N'-(4-fluoro-2-iodophenyl)oxamide

N-(1-butylpiperidin-4-yl)-N'-(4-fluoro-2-iodophenyl)oxamide

Cat. No.: B7137192
M. Wt: 447.3 g/mol
InChI Key: FMIYQOVSICIYOB-UHFFFAOYSA-N
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Description

N-(1-butylpiperidin-4-yl)-N’-(4-fluoro-2-iodophenyl)oxamide is a synthetic organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group

Properties

IUPAC Name

N-(1-butylpiperidin-4-yl)-N'-(4-fluoro-2-iodophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FIN3O2/c1-2-3-8-22-9-6-13(7-10-22)20-16(23)17(24)21-15-5-4-12(18)11-14(15)19/h4-5,11,13H,2-3,6-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIYQOVSICIYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)NC(=O)C(=O)NC2=C(C=C(C=C2)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FIN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butylpiperidin-4-yl)-N’-(4-fluoro-2-iodophenyl)oxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.

    Substitution on the Phenyl Ring: The fluoro and iodine substituents can be introduced through halogenation reactions.

    Formation of the Oxamide Group: The final step involves the formation of the oxamide group through a condensation reaction between an amine and an oxalyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-butylpiperidin-4-yl)-N’-(4-fluoro-2-iodophenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The halogen atoms (fluorine and iodine) on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-butylpiperidin-4-yl)-N’-(4-fluoro-2-iodophenyl)oxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(1-butylpiperidin-4-yl)-N’-(4-fluorophenyl)oxamide: Lacks the iodine substituent.

    N-(1-butylpiperidin-4-yl)-N’-(4-iodophenyl)oxamide: Lacks the fluorine substituent.

    N-(1-butylpiperidin-4-yl)-N’-(4-chloro-2-iodophenyl)oxamide: Contains a chlorine substituent instead of fluorine.

Uniqueness

The presence of both fluorine and iodine substituents on the phenyl ring makes N-(1-butylpiperidin-4-yl)-N’-(4-fluoro-2-iodophenyl)oxamide unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

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